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Introduction to Trimethylaluminum (TMA) for
Surface Passivation

Trimethylaluminum (TMA), with the chemical formula Al(CHs)s, is a pyrophoric liquid widely
used as a precursor in chemical vapor deposition (CVD) and, most notably, atomic layer
deposition (ALD). In the context of materials science and semiconductor device fabrication,
TMA is the primary aluminum source for depositing high-quality, ultra-thin films of aluminum
oxide (Al203). These Al20s films have demonstrated exceptional performance in the surface
passivation of various materials, including silicon, IlI-V compound semiconductors, and
perovskites.[1]

Surface passivation is a critical process that reduces the electronic activity of defects at a
semiconductor's surface. These defects can act as recombination centers for charge carriers
(electrons and holes), which is detrimental to the performance of electronic and optoelectronic
devices like transistors and solar cells.[1] Effective passivation minimizes this recombination,
leading to improved device efficiency and stability.[1]

Alz20s films grown from TMA provide excellent surface passivation through a combination of two
mechanisms:
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o Chemical Passivation: This involves the reduction of the density of interface traps (Dit) by
satisfying dangling bonds at the semiconductor surface.[1][2] For instance, at the crystalline
silicon (c-Si) interface, an interfacial layer of silicon oxide (SiOx) is formed during deposition
and subsequent annealing, which chemically passivates the surface.[3]

» Field-Effect Passivation: This mechanism is driven by a high density of fixed negative
charges (Qf) within the Al20s layer, typically on the order of 102 to 103 cm~2.[2][4] This built-
in electric field repels minority carriers (electrons in p-type semiconductors) from the surface,
effectively shielding them from the interface defects and thus reducing surface
recombination.[1][4]

ALD is the preferred method for depositing these passivation layers due to its ability to produce
highly conformal, uniform films with precise, atomic-level thickness control, even at low
temperatures.[5][6]

Application: Surface Passivation of Crystalline
Silicon (c-Si)

The use of TMA to deposit Al20s is a state-of-the-art passivation technique for both p-type and
n-type silicon surfaces, widely adopted in the photovoltaic industry to produce high-efficiency
solar cells.[2][7]

Signaling Pathway: ALD Chemistry for Al203 Deposition

The thermal ALD process for Al203 using TMA and water (H20) is a binary reaction sequence.
Each cycle consists of four steps:

o TMA Pulse: TMA is introduced into the reactor and reacts with the hydroxyl (-OH) groups on
the substrate surface.

o Purge: Excess TMA and gaseous byproducts (methane, CHa) are purged from the chamber
with an inert gas like nitrogen (Nz2).

e H20 Pulse: Water vapor is introduced and reacts with the surface-bound methyl (-CHs)
groups.
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e Purge: Excess water and byproducts are purged, leaving a hydroxylated surface ready for
the next cycle.

The overall reaction is: 2Al(CHs)3 + 3H20 — Al20s + 6CHa.[6]

One ALD Cycle
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Thermal ALD cycle for AlzO3 using TMA and HzO.

Protocol 1: Thermal ALD of Al203 on Crystalline Silicon

This protocol describes a typical thermal ALD process for depositing a 10 nm AlzOs passivation
layer on a p-type silicon wafer.

1. Substrate Preparation: a. Use p-type float-zone (FZ) <100> silicon wafers.[8] b. Perform a
standard RCA clean or equivalent solvent clean to remove organic and metallic contaminants.
c. To create a hydrogen-terminated surface, dip the wafers in a dilute hydrofluoric acid (HF)
solution (e.g., 2% HF for 1 minute) immediately before loading into the ALD reactor. d. Rinse
with deionized (DI) water and dry with a nitrogen gun.

2. ALD Process: a. Load the prepared wafers into the ALD reactor. b. Set the deposition
temperature (Tdep) to between 100°C and 200°C. A lower temperature of 100°C can yield
excellent results after annealing.[8] c. Set the TMA precursor source temperature to maintain
sufficient vapor pressure (typically room temperature). d. Set the H20 precursor source
temperature similarly. e. Execute the ALD cycles. For a growth rate of ~1.0-1.1 A/cycle,
approximately 90-100 cycles are needed for a 10 nm film.[8]

e TMA pulse: 0.015 seconds.[8]
¢ N2 purge: 8 seconds.[8]
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e H20 pulse: 0.015 seconds.[8]
e Nz purge: 8 seconds.[8]

3. Post-Deposition Annealing: a. After deposition, transfer the wafers to a rapid thermal
annealing (RTA) furnace or a conventional tube furnace. b. Anneal the samples in a nitrogen
(N2) atmosphere for 5-10 minutes.[7][8] c. The optimal annealing temperature (Tann) is typically
between 200°C and 400°C. An anneal at 200°C for 5 minutes has been shown to produce an

effective carrier lifetime of 1 ms.[8]

Data Presentation: TMA Passivation of Silicon
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Parameter

Value

Substrate

Outcome

Reference

Deposition Temp.

100°C

p-type FZ Si

Growth per
cycle: 1.0 A

(8]

Deposition Temp.

150-200°C

p-type FZ Si

Growth per
cycle: 1.1 A

(8]

Film Thickness

10 nm

p-type FZ Si

Required for
optimal chemical
and field-effect

passivation.

Annealing Temp.

200°C

p-type FZ Si

Effective carrier
lifetime (teff): 1
ms.

(8]

Annealing Temp.

200-300°C

p-type FZ Si

Optimal range for

overall surface

passivation.

(8]

Annealing Temp.

=2300°C

p-type FZ Si

Max negative
fixed charge
(Qox): >3.0 x
102 cm~2.

Annealing Temp.

<250°C

p-type FZ Si

Min interface trap

density (Dit):
<3.0x 1010 eVt

cm=2,

(8]

Deposition Temp.

150°C

Emitter

saturation

p-type Si (p+)

current (Joe): ~8
fA/lcmz,

[4]

Application: Surface Passivation of llI-V
Semiconductors
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[1I-V compound semiconductors like Gallium Arsenide (GaAs) and Indium Gallium Arsenide
(InGaAs) suffer from poor native oxides that create a high density of interface states, pinning
the Fermi level and limiting device performance. TMA pulses in an ALD process have been
shown to effectively "clean up" these native oxides.[9][10]

Logical Relationship: TMA "Clean-up" Effect on IlI-V
Surfaces

The first few pulses of TMA in an ALD process can reduce the native oxides (e.g., Gaz0s3,
As203) on the IlI-V surface. This self-cleaning mechanism is crucial for forming a high-quality
dielectric-semiconductor interface.[9]

TMA's effect on passivating IlI-V semiconductor surfaces.

Protocol 2: ALD of Al203 on InGaAs

This protocol describes the deposition of Al203 on an InGaAs surface for passivation.

1. Substrate Preparation: a. Use MBE-grown Ino.1sGao.ssAs/GaAs wafers.[10] b. No specific
pre-cleaning (e.g., HF dip) is required, as the TMA will react with the native oxide layer formed
during air exposure.[10]

2. ALD Process: a. Load the wafer into the ALD reactor. b. Set the deposition temperature to
300°C.[10] c. Set the chamber pressure to 1 Torr.[10] d. Execute the ALD cycles. The
deposition rate is approximately 0.084 nm per cycle.[10][11]

e TMA pulse: 3 seconds.[10][11]
e Ar purge: 3 seconds.[10][11]
e H20 pulse: 3 seconds.[10][11]
e Ar purge: 3 seconds.[10][11]

3. Characterization: a. The resulting interface can be characterized by X-ray Photoelectron
Spectroscopy (XPS) to confirm the removal of arsenic oxides.[10] b. Electrical characterization
of fabricated MOS capacitors can determine the interface trap density (Dit), which can be
reduced to ~1012 eV~ cm~2,[10][11]

Data Presentation: TMA Passivation of InGaAs

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.researchgate.net/publication/309900804_Surface_passivation_of_III-V_compound_semiconductors_using_atomic-layer-deposition-grown_Al2O3
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://www.researchgate.net/publication/309900804_Surface_passivation_of_III-V_compound_semiconductors_using_atomic-layer-deposition-grown_Al2O3
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article/87/25/252104/330679/Surface-passivation-of-III-V-compound
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article/87/25/252104/330679/Surface-passivation-of-III-V-compound
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article/87/25/252104/330679/Surface-passivation-of-III-V-compound
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article/87/25/252104/330679/Surface-passivation-of-III-V-compound
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article/87/25/252104/330679/Surface-passivation-of-III-V-compound
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/1.2146060/14650771/252104_1_online.pdf
https://pubs.aip.org/aip/apl/article/87/25/252104/330679/Surface-passivation-of-III-V-compound
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Parameter Value Substrate Outcome Reference
- Growth per
Deposition Temp.  300°C INo.15Gao.ssAs [10][11]
cycle: 0.084 nm
Pulse/Purge Self-limited
) 3s/3s/3s/3s INo.15Gao.ssAs [10][11]
Times growth
Passivation Removal of
N/A INo.15Gao.s5As ] ] [10][11]
Result arsenic oxides
. Dit: ~1012 eV1
Electrical Result N/A Ino.15Gao.ssAs , [10][11]
cm-
10-8to 10-°
Leakage Current <3 MV/cm INo.15Gao.ssAs [10][11]
Alcm?

Application: Surface Passivation of Perovskite Solar
Cells

In perovskite solar cells (PSCs), thin Al20s layers deposited via ALD can act as effective
passivation interlayers. They can reduce defect states at the perovskite surface, leading to
improved open-circuit voltage (Vo.), fill factor (FF), and overall power conversion efficiency
(PCE).[5] The deposition temperature is critical to avoid thermal degradation of the perovskite
material.[5]

Protocol 3: ALD of Al203 on MAPDIs Perovskite Films

1. Substrate Preparation: a. Fabricate the perovskite (e.g., MAPDbIs) film on the desired
substrate stack (e.g., FTO/TiOz). b. Immediately transfer the perovskite-coated substrate to the
ALD reactor to minimize degradation from ambient exposure.

2. ALD Process: a. A low deposition temperature is crucial. 75°C has been identified as an
optimal temperature to passivate the surface while minimizing perovskite degradation.[5] b.
Use relatively small precursor exposures to avoid etching the perovskite.[5]

e TMA exposure: 0.025 Torr-s per cycle.[5]
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e H20 exposure: 0.051 Torr-s per cycle.[5] c. Deposit a very thin layer (e.g., 5-20 cycles) of
Al20:s.

3. Device Completion: a. Following ALD, deposit the hole transport layer (e.g., Spiro-OMeTAD)
and the top metal contact (e.g., Au) to complete the solar cell.

Data Presentation: TMA Passivation of Perovskite Solar

Cells
Deposition . Change in Change in Change in
Perovskite Reference

Temp. Vo, FF PCE
From 18.8%

75°C MAPbDIz Improved Improved
to 20.0%
Drastic

125°C MAPDbIs N/A N/A o [5]
deterioration

Characterization Protocols

Assessing the quality of surface passivation is critical. Below are brief overviews of key
characterization techniques.

Protocol 4: Measuring Effective Carrier Lifetime (teff)
with QSSPC

The Quasi-Steady-State Photoconductance (QSSPC) technique is a non-contact method to
measure the effective minority carrier lifetime (teff) of a silicon wafer, which is a direct indicator
of the level of recombination (both bulk and surface). Higher teff values indicate better
passivation.

1. Sample Preparation: a. A symmetric sample structure is required, meaning the Al20s
passivation layer should be deposited on both sides of the wafer.[4]

2. Measurement: a. Place the passivated wafer in the QSSPC instrument. b. A flash lamp
illuminates the sample, generating excess carriers, while a radio frequency coil measures the
change in photoconductance. c. The instrument software calculates teff as a function of the
excess carrier density (injection level).
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3. Data Interpretation: a. From teff, the upper limit of the effective surface recombination
velocity (Seff) can be calculated using the formula: Seff < W / (2 x teff), where W is the wafer
thickness.[4] Lower Seff values signify better surface passivation.

Protocol 5: Determining Dit and Qox with C-V
Measurements

Capacitance-Voltage (C-V) and Conductance-Voltage (G-V) measurements on Metal-Oxide-
Semiconductor (MOS) capacitor structures are powerful tools for quantifying interface quality.

1. Sample Preparation: a. Deposit the Al20s passivation layer on the semiconductor wafer. b.
Evaporate metal dots (e.g., Au or Al) through a shadow mask onto the Al2Os surface to form the
top contacts of the MOS capacitors. c. Create a bottom contact on the backside of the wafer.

2. Measurement: a. Using a precision LCR meter, apply a sweeping DC bias voltage with a
superimposed small AC signal to the MOS capacitor. b. Measure the capacitance and
conductance at various frequencies (e.g., from 1 kHz to 1 MHz).

3. Data Interpretation: a. Fixed Charge (Qox): The flat-band voltage shift in the high-frequency
C-V curve is used to calculate the density of fixed charges in the oxide. b. Interface Trap
Density (Dit): The frequency dispersion of the C-V curves in the depletion region or the peak in
the conductance curve (from G-V measurements) can be used to extract the density of
interface traps.[8][12]

Experimental Workflow: From Passivation to
Characterization
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General workflow for TMA-based surface passivation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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